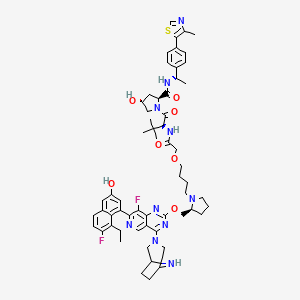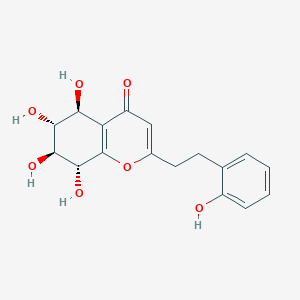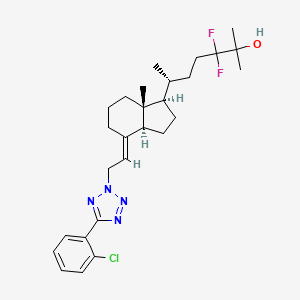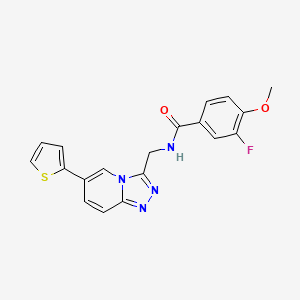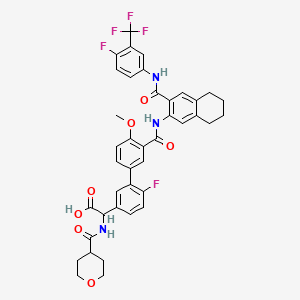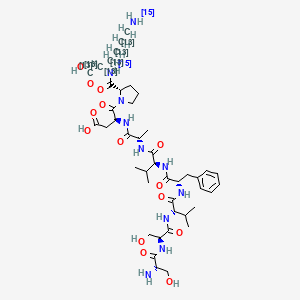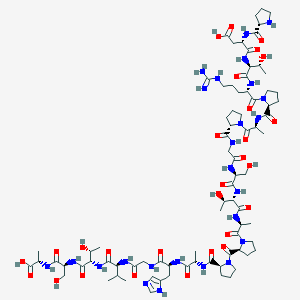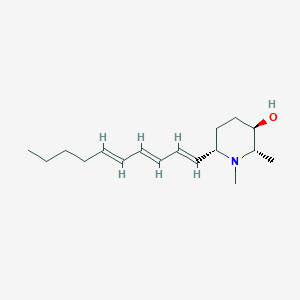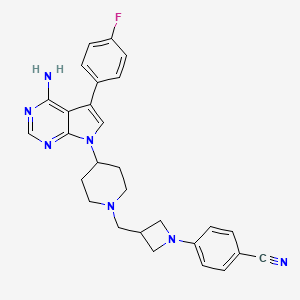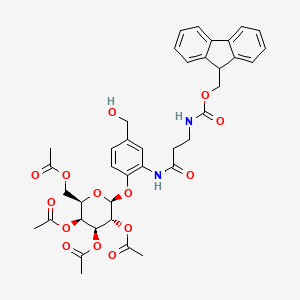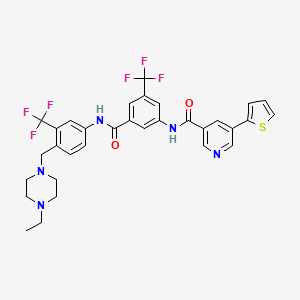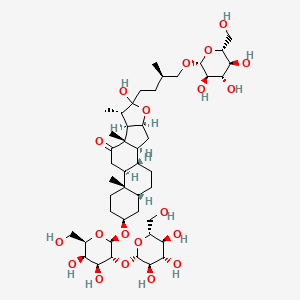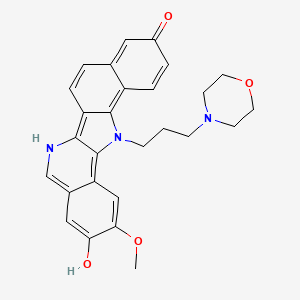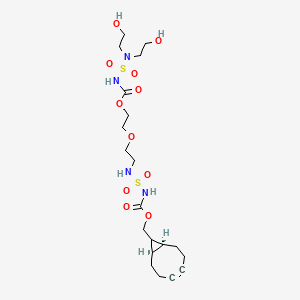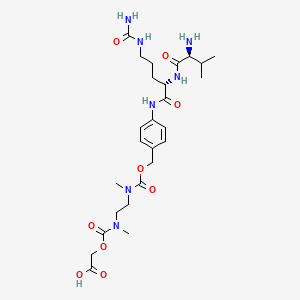
Val-Cit-PAB-DEA-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Val-Cit-PAB-DEA-COOH is a compound used primarily as a linker in antibody-drug conjugates (ADCs). These linkers play a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing the side effects on healthy cells . The compound consists of a valine-citrulline dipeptide, a p-aminobenzyl carbamate (PABC) spacer, and a diethanolamine (DEA) moiety, ending with a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-DEA-COOH involves multiple steps, starting with the formation of the valine-citrulline dipeptide This is followed by the attachment of the PABC spacer and the DEA moietyThe reaction conditions typically include the use of protecting groups to ensure the selective formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Val-Cit-PAB-DEA-COOH undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent parts.
Substitution: The DEA moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include the individual components of the compound, such as valine-citrulline dipeptide, PABC, and DEA .
Applications De Recherche Scientifique
Val-Cit-PAB-DEA-COOH is extensively used in scientific research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby reducing the side effects associated with traditional chemotherapy. The compound’s stability and ability to release the drug payload in the presence of specific enzymes make it an ideal linker for ADCs .
Mécanisme D'action
The mechanism of action of Val-Cit-PAB-DEA-COOH involves its cleavage by specific enzymes, such as cathepsin B, which are overexpressed in cancer cells. Upon cleavage, the cytotoxic drug is released, leading to the targeted killing of cancer cells. The molecular targets include the lysosomal enzymes that facilitate the cleavage of the linker .
Comparaison Avec Des Composés Similaires
Similar Compounds
Val-Cit-PABC: Another linker used in ADCs with similar properties but without the DEA moiety.
Gly-Gly-PABC: A linker with a glycine-glycine dipeptide instead of valine-citrulline.
MC-VC-PABC: A linker with a maleimide-caproyl group instead of DEA.
Uniqueness
Val-Cit-PAB-DEA-COOH is unique due to its DEA moiety, which enhances its solubility and stability. This makes it particularly suitable for use in ADCs, where stability and targeted drug release are crucial .
Propriétés
Formule moléculaire |
C26H41N7O9 |
|---|---|
Poids moléculaire |
595.6 g/mol |
Nom IUPAC |
2-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxyacetic acid |
InChI |
InChI=1S/C26H41N7O9/c1-16(2)21(27)23(37)31-19(6-5-11-29-24(28)38)22(36)30-18-9-7-17(8-10-18)14-41-25(39)32(3)12-13-33(4)26(40)42-15-20(34)35/h7-10,16,19,21H,5-6,11-15,27H2,1-4H3,(H,30,36)(H,31,37)(H,34,35)(H3,28,29,38)/t19-,21-/m0/s1 |
Clé InChI |
OLFIYNPPRFUFOW-FPOVZHCZSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


